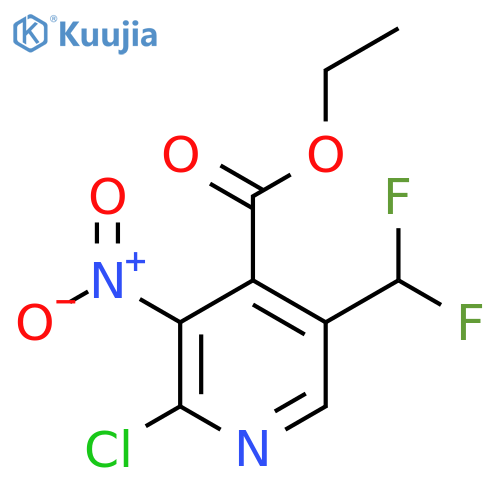

Cas no 1805174-73-5 (Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate)

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate

-

- インチ: 1S/C9H7ClF2N2O4/c1-2-18-9(15)5-4(8(11)12)3-13-7(10)6(5)14(16)17/h3,8H,2H2,1H3

- InChIKey: TZQINZRFGVMVHD-UHFFFAOYSA-N

- SMILES: ClC1=C(C(C(=O)OCC)=C(C=N1)C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- トポロジー分子極性表面積: 85

- XLogP3: 2.5

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045874-1g |

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate |

1805174-73-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate 関連文献

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

10. Book reviews

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylateに関する追加情報

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate (CAS No. 1805174-73-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate (CAS No. 1805174-73-5) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its nitro and chloro substituents along with a difluoromethyl group, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The structural features of this molecule not only contribute to its reactivity but also enhance its potential as a building block for more complex pharmacophores.

The importance of this compound lies in its ability to serve as a precursor for various biologically active molecules. In recent years, there has been a surge in research focused on developing treatments for chronic diseases, infectious agents, and cancer. Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate plays a pivotal role in these endeavors by providing a scaffold that can be modified to target specific biological pathways.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. Researchers have leveraged the reactivity of the nitro and chloro groups in Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate to develop novel inhibitors that can modulate kinase activity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many cancerous cells.

Furthermore, the presence of the difluoromethyl group enhances the metabolic stability and bioavailability of the resulting drug candidates. This is particularly important in pharmaceutical development, where compounds must withstand metabolic processes without being rapidly degraded. The incorporation of difluoromethyl groups has been shown to improve pharmacokinetic properties, making it an attractive feature for drug design.

Recent advancements in computational chemistry have also highlighted the potential of Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate as a starting point for structure-based drug design. By utilizing molecular modeling techniques, researchers can predict how modifications to this compound will affect its binding affinity to target proteins. This approach has led to the identification of several promising lead compounds that are currently undergoing further optimization.

The compound's utility extends beyond kinase inhibitors. It has also been explored as a precursor for developing antiviral and antibacterial agents. The nitro group, in particular, can be reduced to an amine, which can then be further functionalized to create new pharmacophores. This flexibility makes Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate a valuable asset in medicinal chemistry.

In conclusion, Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate (CAS No. 1805174-73-5) is a cornerstone in modern pharmaceutical synthesis. Its structural features enable it to serve as a versatile intermediate for developing a wide range of therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is only likely to grow.

1805174-73-5 (Ethyl 2-chloro-5-(difluoromethyl)-3-nitropyridine-4-carboxylate) Related Products

- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)

- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 36681-58-0(Kynuramine dihydrochloride)

- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)

- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)

- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)